molecular formula C13H14N4O2 B1409059 4-(Azidomethyl)-2-(2-ethoxyphenyl)-5-methyl-1,3-oxazole CAS No. 1858250-27-7

4-(Azidomethyl)-2-(2-ethoxyphenyl)-5-methyl-1,3-oxazole

Cat. No. B1409059
CAS RN: 1858250-27-7
M. Wt: 258.28 g/mol
InChI Key: VLFHFHPOEPSRRD-UHFFFAOYSA-N
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Description

4-(Azidomethyl)-2-(2-ethoxyphenyl)-5-methyl-1,3-oxazole (4-AM2EPO) is an organic compound belonging to the oxazole family. It is a versatile and highly reactive molecule that has been used in a wide range of scientific research applications. 4-AM2EPO is a unique compound because it can be synthesized in a variety of ways and can be used in many different types of experiments. In

Scientific Research Applications

Corrosion Inhibition

4-(Azidomethyl)-2-(2-ethoxyphenyl)-5-methyl-1,3-oxazole and its derivatives are studied for their corrosion inhibition properties. For instance, (Rahmani et al., 2018) researched oxazole derivatives as corrosion inhibitors on mild steel in hydrochloric acid, revealing their potential in reducing corrosion rate and increasing inhibition efficiency with concentration.

Photochemical Studies

The compound's derivatives have been involved in photochemical studies. (Dietliker et al., 1976) discussed the photochemistry of 4-substituted 5-Methyl-3-phenyl-isoxazoles, indicating the role of such compounds in photochemical transformations.

Synthesis and Antimicrobial Activities

Research on the synthesis and antimicrobial activities of compounds structurally related to 4-(Azidomethyl)-2-(2-ethoxyphenyl)-5-methyl-1,3-oxazole has been conducted. (Bektaş et al., 2007) investigated the synthesis and antimicrobial activities of new 1,2,4-Triazole derivatives, showcasing the potential pharmaceutical applications of such compounds.

Polymerization and Material Sciences

In the field of polymerization and material sciences, derivatives of 4-(Azidomethyl)-2-(2-ethoxyphenyl)-5-methyl-1,3-oxazole have been synthesized for various applications. (Simionescu et al., 1987) described the cationic ring-opening polymerization of a related monomer, providing insights into its use in synthesizing novel polymers.

Antitubulin Agents in Cancer Research

Oxazole derivatives have been explored as potential antitubulin agents for cancer treatment. (Romagnoli et al., 2017) synthesized and evaluated multiple oxazole derivatives for their antiproliferative activity against cancer cell lines, indicating their significance in cancer research.

Synthesis of Novel Schiff Bases

In the area of organic synthesis, research has been conducted on synthesizing novel Schiff bases derived from compounds structurally related to 4-(Azidomethyl)-2-(2-ethoxyphenyl)-5-methyl-1,3-oxazole. (Zhou et al., 2007) explored the synthesis and crystal structure of novel Schiff bases, highlighting the versatility of oxazole derivatives in organic synthesis.

properties

IUPAC Name

4-(azidomethyl)-2-(2-ethoxyphenyl)-5-methyl-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O2/c1-3-18-12-7-5-4-6-10(12)13-16-11(8-15-17-14)9(2)19-13/h4-7H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLFHFHPOEPSRRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2=NC(=C(O2)C)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201213682
Record name Oxazole, 4-(azidomethyl)-2-(2-ethoxyphenyl)-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201213682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Azidomethyl)-2-(2-ethoxyphenyl)-5-methyl-1,3-oxazole

CAS RN

1858250-27-7
Record name Oxazole, 4-(azidomethyl)-2-(2-ethoxyphenyl)-5-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1858250-27-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oxazole, 4-(azidomethyl)-2-(2-ethoxyphenyl)-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201213682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Azidomethyl)-2-(2-ethoxyphenyl)-5-methyl-1,3-oxazole
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4-(Azidomethyl)-2-(2-ethoxyphenyl)-5-methyl-1,3-oxazole
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4-(Azidomethyl)-2-(2-ethoxyphenyl)-5-methyl-1,3-oxazole
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4-(Azidomethyl)-2-(2-ethoxyphenyl)-5-methyl-1,3-oxazole
Reactant of Route 5
4-(Azidomethyl)-2-(2-ethoxyphenyl)-5-methyl-1,3-oxazole
Reactant of Route 6
Reactant of Route 6
4-(Azidomethyl)-2-(2-ethoxyphenyl)-5-methyl-1,3-oxazole

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